S-Curcumene

Description

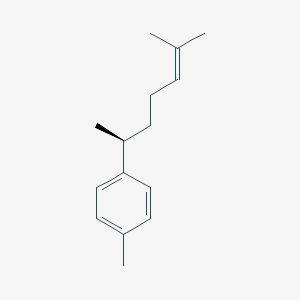

Ar-Curcumene (C₁₅H₂₂) is a sesquiterpene hydrocarbon belonging to the bisabolene family, characterized by a monocyclic structure with a benzene ring and an isopropyl substituent . It is predominantly isolated from Curcuma species, including C. soloensis, C. longa, and C. aromatica, and is a minor but significant component of their essential oils . Its biosynthesis follows the mevalonate pathway, common to sesquiterpenes, with cyclization of farnesyl diphosphate into the bisabolene skeleton . Ar-Curcumene is recognized for its antimicrobial, cytotoxic, and antioxidant properties, though its bioactivity varies depending on structural interactions and extraction methods .

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-4-[(2S)-6-methylhept-5-en-2-yl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22/c1-12(2)6-5-7-14(4)15-10-8-13(3)9-11-15/h6,8-11,14H,5,7H2,1-4H3/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMYXUZSZMNBRCN-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C)CCC=C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)[C@@H](C)CCC=C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00905046 | |

| Record name | (+)-Curcumene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00905046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4176-06-1 | |

| Record name | S-Curcumene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4176-06-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (+)-alpha-Curcumene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004176061 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+)-Curcumene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00905046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Steam Distillation (SD)

Steam distillation remains a classical method for isolating ar-curcumene from turmeric rhizomes. Key findings include:

Supercritical Fluid Extraction (SFE)

SFE using CO₂ offers higher selectivity for heat-sensitive compounds:

Table 1: Comparison of Extraction Methods

| Method | Pressure (bar) | Temperature (°C) | Yield (g oil/g plant) | Ar-Curcumene Content (%) |

|---|---|---|---|---|

| Steam Distillation | 3 | 133 | 0.0486 | 24.52 |

| SFE | 90 | 40 | 0.0219 | 24.12 |

Traditional Organic Synthesis

Halogen-Lithium Exchange and Aldol Condensation

A two-step synthesis from bromobenzene derivatives:

Claisen-Schmidt Condensation

Using Meldrum’s acid as a key intermediate:

Catalytic Asymmetric Synthesis

Iridium-Catalyzed Hydrogenation

A novel enantioselective approach for (R)-(−)-ar-curcumene:

Cobalt-Catalyzed Asymmetric Kumada Coupling

Table 2: Catalytic Methods Comparison

| Method | Catalyst System | ee (%) | Yield (%) |

|---|---|---|---|

| Ir-Catalyzed Hydrogenation | [Ir(cod)Cl]₂/(R)-Segphos | 98 | 72 |

| Co-Catalyzed Kumada | Co(acac)₂/(R)-BINAP | 98 | 76 |

Enzymatic and Biocatalytic Approaches

Chemoenzymatic Transformation

Biotransformation from Turmerones

-

Substrate : ar-Turmerone, a natural precursor in turmeric oil.

-

Process : Hydrogenation using Pd/C or Ni-Raney catalysts under mild conditions.

Industrial-Scale Production Considerations

Solvent Selection and Optimization

Process Intensification Techniques

Chemical Reactions Analysis

Types of Reactions: Ar-Curcumene undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen to the compound, leading to the formation of oxides.

Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, resulting in the formation of reduced compounds.

Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions:

Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Ar-Curcumene can lead to the formation of ar-curcumene oxide, while reduction can result in the formation of ar-curcumene alcohol.

Scientific Research Applications

Chemical Composition and Biological Activities

Ar-curcumene is one of the significant constituents of turmeric oil, typically comprising about 6-10% of its composition. Its chemical structure contributes to various bioactive properties that are beneficial in medicinal applications.

Antioxidant Activity

Ar-curcumene exhibits notable antioxidant properties. Research indicates that it can scavenge free radicals, thereby protecting cells from oxidative stress. A study demonstrated that turmeric oil containing ar-curcumene had an IC50 value for scavenging superoxide radicals at 135 µg/ml and for hydroxyl radicals at 200 µg/ml .

| Compound | IC50 (µg/ml) |

|---|---|

| Superoxide Radicals | 135 |

| Hydroxyl Radicals | 200 |

| Lipid Peroxidation | 400 |

Anti-inflammatory Properties

Ar-curcumene has been shown to significantly reduce inflammation. In animal models, oral administration of turmeric oil led to a marked decrease in paw thickness in carrageenan-induced inflammation . The compound's anti-inflammatory effects are attributed to its ability to inhibit pro-inflammatory cytokines.

| Inflammatory Model | Effect |

|---|---|

| Carrageenan-induced | Significant reduction in paw thickness |

| Dextran-induced | Reduction in inflammation |

| Formalin-induced | Chronic inflammation alleviation |

Antimicrobial Activity

The antimicrobial potential of ar-curcumene has also been documented. It has demonstrated effectiveness against various pathogens, including bacteria and fungi. A study highlighted its role in inhibiting the growth of pathogenic microorganisms, making it a candidate for use in natural preservatives and therapeutic agents .

Anticancer Potential

Emerging research suggests that ar-curcumene may possess anticancer properties. It has been associated with the induction of apoptosis in cancer cells and modulation of signaling pathways involved in tumor growth. While more clinical studies are needed, preliminary findings indicate its potential as a complementary treatment in cancer therapy .

Case Study 1: Antioxidant Efficacy

A study assessed the antioxidant activity of turmeric oil containing ar-curcumene through various assays, including DPPH and ABTS radical scavenging tests. Results indicated a significant capacity for free radical scavenging, supporting its use as a natural antioxidant in food and pharmaceutical industries .

Case Study 2: Anti-inflammatory Effects

In a controlled experiment involving mice, researchers administered turmeric oil rich in ar-curcumene and observed a reduction in inflammatory markers following carrageenan injection. This effect was quantified using paw edema measurements over time .

Mechanism of Action

Ar-Curcumene exerts its effects through various molecular targets and pathways. It acts as a scavenger of reactive oxygen species, such as hydroxyl radicals, superoxide anions, and singlet oxygen. It also inhibits lipid peroxidation and peroxide-induced DNA damage . Additionally, Ar-Curcumene modulates various signaling molecules, including protein kinases, c-Jun/AP-1 activation, prostaglandin biosynthesis, and the activity and expression of cyclooxygenase-2 .

Comparison with Similar Compounds

Comparison with Similar Compounds

Ar-Curcumene shares structural and functional similarities with other sesquiterpenes and aromatic compounds in the Curcuma genus. Below is a comparative analysis of its key analogs:

Ar-Turmerone (C₁₅H₂₂O)

- Structure : A bisabolene-type sesquiterpene ketone, differing from ar-curcumene by the presence of a ketone group at C-2 .

- Bioactivity : Exhibits superior antimicrobial activity against Staphylococcus aureus (MIC: 15.6 μg/mL) compared to ar-curcumene (MIC: 62.5 μg/mL) . However, conflicting studies report ar-turmerone as inactive against S. aureus, highlighting variability in experimental conditions .

- Occurrence : Dominant in C. longa essential oils (25.5% of total oil) .

α-Zingiberene (C₁₅H₂₄)

- Structure : A bicyclic sesquiterpene with a distinct zingiberane skeleton, lacking the aromatic ring of ar-curcumene .

- Bioactivity : Demonstrates anticancer activity in ginger and turmeric extracts, particularly against colon cancer cells .

- Occurrence : Abundant in ginger (Zingiber officinale) and Curcuma species (e.g., 37.9% in Japanese ginger rhizomes) .

β-Sesquiphellandrene (C₁₅H₂₄)

- Structure : A bisabolene isomer with a linear chain and double bond at C-7–C-8, contrasting with ar-curcumene’s cyclic structure .

- Bioactivity : Synergizes with ar-curcumene in antimicrobial and cytotoxic effects, though individual activity is less documented .

- Occurrence : Found in C. longa (5.1% of essential oil) and ginger .

γ-Curcumene (C₁₅H₂₂)

- Structure : A positional isomer of ar-curcumene, differing in the placement of the isopropyl group on the benzene ring .

- Bioactivity : Reported in Photinia serrulata for cytotoxic effects against cancer cell lines .

- Occurrence : Less common in Curcuma species compared to ar-curcumene .

β-Bisabolene (C₁₅H₂₄)

- Structure : A linear bisabolene with three double bonds, lacking aromaticity .

- Bioactivity : Contributes to antioxidant and anti-inflammatory activities in turmeric extracts .

- Occurrence : Present in C. aromatica and ginger essential oils .

Structural and Functional Differentiation

The table below summarizes key differences:

Factors Influencing Variability

- Geographical Origin : Ar-Curcumene content varies significantly; Thai C. aromatica contains 23.2% ar-curcumene, while Indian samples show 3.89% .

- Extraction Methods: Low-temperature grinding preserves ar-curcumene and monoterpenes better than ambient methods .

- Chemotaxonomic Differences: C. aeruginosa produces α-curcumene, absent in C. aromatica and C. angustifolia .

Research Implications

Ar-Curcumene’s role as a chemical marker in standardizing Curcuma extracts (e.g., C. xanthorrhiza) underscores its diagnostic value . However, structural modifications, such as oxygenation in ar-turmerone, enhance bioactivity, guiding future derivatization studies .

Biological Activity

Ar-Curcumene, a sesquiterpene found in the essential oil of turmeric (Curcuma longa), has garnered significant attention for its diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and potential therapeutic applications of Ar-Curcumene, supported by data tables and relevant case studies.

Chemical Composition and Sources

Ar-Curcumene is primarily extracted from turmeric rhizomes and contributes to the characteristic aroma of turmeric essential oil. Its chemical structure is classified as a sesquiterpene, which is known for various bioactive properties.

| Compound | Percentage | Source |

|---|---|---|

| Ar-Curcumene | 10.3% | Curcuma longa (Mysore, India) |

| Ar-Turmerone | 21.4% | Curcuma longa (Mysore, India) |

| β-Turmerone | 15.0% | Curcuma longa (Mysore, India) |

1. Antimicrobial Effects

Ar-Curcumene exhibits notable antimicrobial activity against various pathogens:

- Bacterial Activity : Studies have shown that Ar-Curcumene has a minimum inhibitory concentration (MIC) against Salmonella typhi at 350 μg/mL and Staphylococcus aureus at 400 μg/mL .

- Fungal Activity : The essential oil containing Ar-Curcumene demonstrated stronger antifungal activity against Aspergillus flavus, inhibiting growth in a concentration-dependent manner .

2. Anti-inflammatory Properties

Ar-Curcumene has been linked to anti-inflammatory effects through the inhibition of pro-inflammatory cytokines and enzymes such as COX-2. Research indicates that it can significantly reduce inflammation in various models, suggesting its potential for treating inflammatory diseases .

3. Antioxidant Activity

The compound exhibits strong antioxidant properties, scavenging free radicals and reducing oxidative stress markers in cellular models. This activity is crucial for its protective effects against oxidative damage associated with chronic diseases .

4. Anticancer Potential

Ar-Curcumene has shown promise in cancer research, particularly in inhibiting the proliferation of cancer cells. For instance, it has been observed to induce apoptosis in human colon cancer cell lines, contributing to its anticancer profile .

Study on Antimicrobial Properties

A study conducted by Rai et al. demonstrated the effectiveness of Ar-Curcumene against various bacterial strains. The findings indicated that Ar-Curcumene could serve as a natural antimicrobial agent, supporting its traditional use in herbal medicine .

Anti-inflammatory Research

Research highlighted by Zhang et al. focused on the anti-inflammatory effects of curcumin derivatives, including Ar-Curcumene. The study found that these compounds significantly inhibited COX-2 expression in human gastrointestinal cancer cell lines, suggesting a mechanism for their anti-inflammatory action .

The biological activities of Ar-Curcumene can be attributed to several mechanisms:

- Inhibition of Enzymes : It inhibits enzymes involved in inflammation and tumor progression.

- Modulation of Signaling Pathways : Ar-Curcumene affects various signaling pathways related to cell survival and apoptosis.

- Free Radical Scavenging : Its antioxidant properties help mitigate oxidative stress.

Q & A

What are the most reliable methods for isolating and purifying Ar-Curcumene from natural sources?

Classification: Basic

Methodological Answer:

Isolation typically involves solvent extraction (e.g., hydrodistillation or Soxhlet extraction) followed by chromatographic purification (e.g., column chromatography with silica gel or preparative HPLC). Key steps include:

- Sample preparation: Use fresh or dried plant material (e.g., Curcuma species) homogenized in a non-polar solvent like hexane or ethyl acetate .

- Spectroscopic validation: Confirm purity via GC-MS for volatile compounds and NMR (¹H/¹³C) for structural verification .

- Yield optimization: Adjust solvent polarity and temperature to balance extraction efficiency and compound stability .

How can researchers resolve contradictions in reported bioactivity data for Ar-Curcumene across studies?

Classification: Advanced

Methodological Answer:

Contradictions often arise from variability in experimental models, compound purity, or dosage. A systematic approach includes:

- Meta-analysis: Aggregate data from peer-reviewed studies, noting differences in assay conditions (e.g., cell lines, incubation times) .

- Reproducibility checks: Replicate key experiments under standardized protocols, ensuring ≥95% purity (validated via HPLC) and controlled storage conditions .

- Mechanistic studies: Use knockout models or enzyme inhibition assays to isolate Ar-Curcumene’s specific molecular targets .

What experimental designs are optimal for studying Ar-Curcumene’s mechanism of action in inflammatory pathways?

Classification: Advanced

Methodological Answer:

A multi-modal approach is recommended:

- In vitro models: Use LPS-induced macrophages to measure cytokine suppression (ELISA) and NF-κB pathway inhibition (western blot) .

- In vivo validation: Employ murine models (e.g., carrageenan-induced paw edema) with dose-response curves (10–100 mg/kg) and pharmacokinetic profiling .

- Omics integration: Pair transcriptomics (RNA-seq) and metabolomics (LC-MS) to identify upstream/downstream regulatory networks .

Which spectroscopic techniques are critical for characterizing Ar-Curcumene’s stereochemistry?

Classification: Basic

Methodological Answer:

- Chiral chromatography: Use HPLC with a chiral stationary phase (e.g., amylose-based columns) to separate enantiomers .

- Optical rotation: Measure specific rotation ([α]D) to confirm enantiomeric purity, comparing against literature values (e.g., (+)-ar-Curcumene: +54° in CHCl₃) .

- VCD/ROA: Vibrational circular dichroism or Raman optical activity for absolute configuration determination .

How can researchers design robust structure-activity relationship (SAR) studies for Ar-Curcumene derivatives?

Classification: Advanced

Methodological Answer:

- Derivative synthesis: Modify the aromatic or aliphatic moieties via alkylation, oxidation, or cross-coupling reactions. Track regioselectivity using TLC and LC-MS .

- Bioactivity assays: Test derivatives in parallel against a panel of targets (e.g., COX-2, TNF-α) to identify critical functional groups .

- Computational modeling: Perform docking studies (AutoDock Vina) to correlate structural features with binding affinities .

What strategies mitigate degradation of Ar-Curcumene during long-term stability studies?

Classification: Advanced

Methodological Answer:

- Accelerated stability testing: Expose samples to 40°C/75% RH for 6 months, monitoring degradation via HPLC-UV .

- Antioxidant additives: Include 0.01% BHT in storage solutions to prevent oxidative breakdown .

- Packaging optimization: Use amber glass vials under nitrogen atmosphere to limit light/oxygen exposure .

How should researchers address gaps in pharmacokinetic data for Ar-Curcumene?

Classification: Advanced

Methodological Answer:

- ADME profiling: Conduct in vitro assays (Caco-2 permeability, microsomal stability) to predict oral bioavailability .

- Rodent studies: Administer radiolabeled Ar-Curcumene (³H/¹⁴C) to track absorption, distribution, and excretion .

- Population modeling: Use PK/PD software (e.g., Phoenix WinNonlin) to extrapolate human dosing regimens .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.